

The Effect of PF-07059013 on Red Blood Cell Sickling: A Technical Overview

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Compound of Interest

Compound Name: PF-07059013

Cat. No.: B12408619

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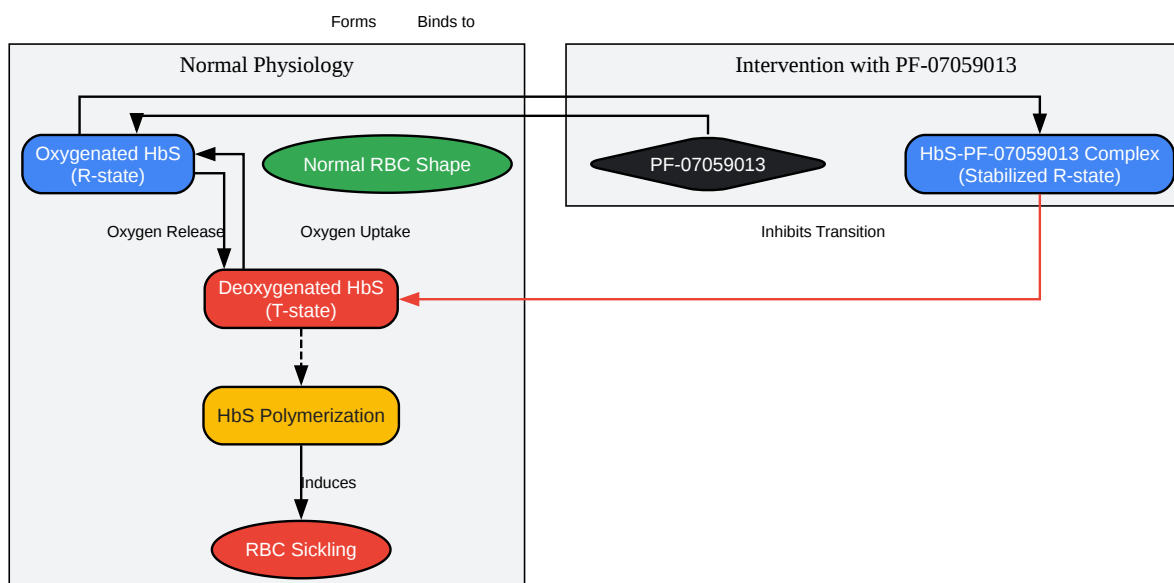
Introduction

Sickle cell disease (SCD) is a monogenic disorder resulting from a point mutation in the β -globin gene, leading to the production of abnormal hemoglobin S (HbS).[1][2] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickled shape.[1][2] This morphological change is central to the pathophysiology of SCD, contributing to vaso-occlusion, hemolytic anemia, and severe pain crises.[1] **PF-07059013** is a novel, orally administered, non-covalent modulator of hemoglobin designed to inhibit HbS polymerization and, consequently, RBC sickling.[2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of **PF-07059013**, its effects on RBC sickling, and the experimental methodologies used in its preclinical evaluation.

Mechanism of Action: Allosteric Modulation of Hemoglobin S

PF-07059013 functions as an allosteric modulator of hemoglobin.[5] It binds non-covalently to HbS, stabilizing the oxygenated, relaxed (R-state) conformation of the hemoglobin tetramer.[3] By increasing the affinity of hemoglobin for oxygen, **PF-07059013** effectively reduces the concentration of deoxygenated HbS, the substrate for polymerization.[3] This delay in HbS polymerization is critical, as it allows RBCs to transit through the microvasculature and return to the lungs for reoxygenation before significant sickling can occur.[1] The potent, non-covalent

binding of **PF-07059013** to hemoglobin, with a nanomolar affinity ($K_i=0.6$ nM), facilitates its strong partitioning into red blood cells.[4]



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Figure 1: Mechanism of action of **PF-07059013**.

Preclinical Efficacy in the Townes Mouse Model

The therapeutic potential of **PF-07059013** has been evaluated in the Townes mouse model, a well-established transgenic model of sickle cell disease that expresses human α - and β S-globin.[3]

Data Presentation

The following tables summarize the key quantitative data from a 15-day preclinical study in which Townes SCD mice were orally administered **PF-07059013** at a dose of 200 mg/kg twice daily.^[3]

Table 1: Effect of **PF-07059013** on Red Blood Cell Sickling and Oxygen Affinity

Parameter	Vehicle-Treated	PF-07059013-Treated	Percent Change
RBC Sickling Reduction (%)	-	37.8 ± 9.0	37.8% decrease
p50 Decrease (%)	-	53.7 ± 21.2	53.7% decrease

Data are presented as mean ± standard deviation.^[3]

Table 2: Hematological Improvements with **PF-07059013** Treatment

Parameter	Vehicle-Treated	PF-07059013-Treated	Percent Change
Hemoglobin (g/dL)	-	-	42.4 ± 4.2% increase
Hematocrit (%)	-	-	30.9 ± 0.7% increase
Red Blood Cells (10 ¹² /L)	-	-	39.2 ± 9.3% increase
Reticulocytes (%)	-	-	54.7 ± 2.4% decrease

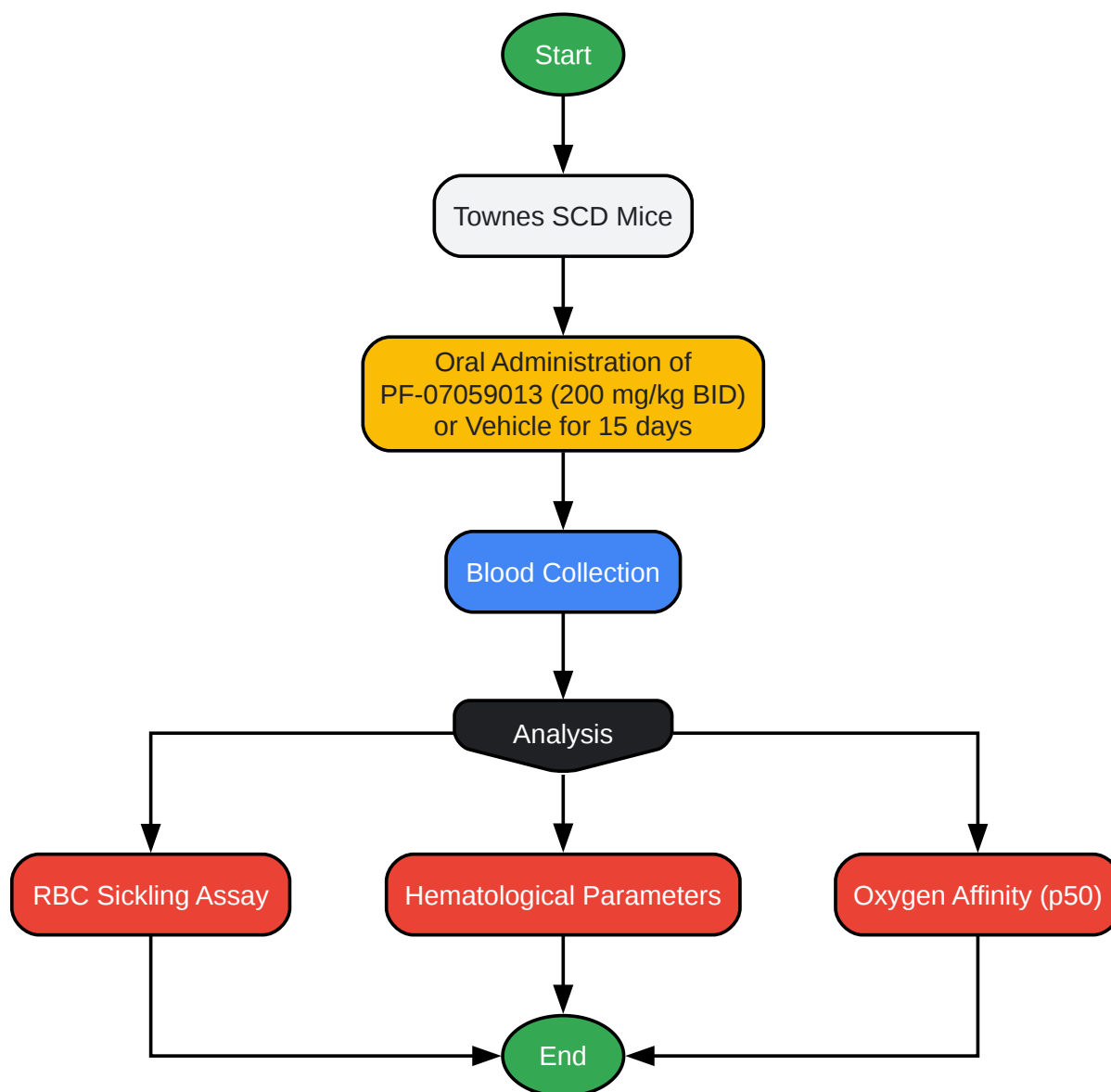
Data are presented as mean ± standard deviation.^[3]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vivo Study in Townes Mouse Model

- **Animal Model:** Homozygous Townes mice (HbSS) are used as the experimental model for sickle cell disease. These mice express human α - and β S-globin chains, recapitulating the human disease phenotype.[\[3\]](#)
- **Drug Administration:** **PF-07059013** is administered orally to the Townes SCD model mice. In the described study, a dose of 200 mg/kg was given twice daily for a duration of 15 days.[\[3\]](#) A vehicle control group receives the same formulation without the active compound.
- **Blood Collection:** At the end of the treatment period, blood samples are collected from both the treated and vehicle control groups for subsequent analysis of hematological parameters, RBC sickling, and oxygen affinity.



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Figure 2: Preclinical experimental workflow.

Red Blood Cell Sickling Assay

- **Induction of Hypoxia:** Blood samples from treated and control animals are subjected to stringent hypoxic conditions to induce sickling. This is typically achieved by incubation in a low-oxygen environment (e.g., 2% oxygen) for a defined period (e.g., 2 hours).

- **Cell Fixation:** Following hypoxic incubation, the red blood cells are fixed, for example, with glutaraldehyde, to preserve their morphology.
- **Imaging and Quantification:** The fixed cells are imaged using light microscopy. The percentage of sickled cells is determined by manual or automated counting of sickled versus normal-shaped red blood cells. The reduction in sickling is calculated by comparing the percentage of sickled cells in the **PF-07059013**-treated group to the vehicle-treated group.[3]

Hemoglobin Oxygen Affinity (p50) Measurement

- **Principle:** The p50 value is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower p50 indicates a higher affinity of hemoglobin for oxygen.
- **Methodology:** An oxygen-hemoglobin dissociation curve is generated for blood samples from both treatment and control groups. This is typically done using a specialized instrument that measures the oxygen saturation of hemoglobin across a range of oxygen partial pressures.
- **Data Analysis:** The p50 value is determined from the oxygen-hemoglobin dissociation curve. The percentage decrease in p50 for the **PF-07059013**-treated group is calculated relative to the vehicle-treated group.[3]

Conclusion

PF-07059013 demonstrates a significant and potent effect on the inhibition of red blood cell sickling in a preclinical model of sickle cell disease.[3] Its non-covalent, allosteric mechanism of action, which stabilizes the oxygenated state of hemoglobin S, leads to a marked reduction in sickling under hypoxic conditions and substantial improvements in key hematological parameters.[3] These findings underscore the potential of **PF-07059013** as a promising therapeutic agent for the treatment of sickle cell disease. The compound has advanced to phase 1 clinical trials.[2][4]

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